molecular formula C8H14N2S B13282852 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol

1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol

Cat. No.: B13282852
M. Wt: 170.28 g/mol
InChI Key: TVIRACHVGYTIRZ-UHFFFAOYSA-N
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Description

1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol is a chemical compound with the molecular formula C8H14N2S It is characterized by the presence of a pyrazole ring substituted with a trimethyl group and an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol typically involves the reaction of pyrazole derivatives with appropriate thiolating agents. One common method involves the reaction of 4-chloro-1-(trimethyl-1H-pyrazol-4-yl)ethane with sodium hydrosulfide under controlled conditions to yield the desired thiol compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol involves its interaction with molecular targets through its thiol group. This group can form covalent bonds with proteins and enzymes, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol is unique due to its combination of a pyrazole ring with a thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

1-(Trimethyl-1H-pyrazol-4-yl)ethane-1-thiol, also known as 2-(trimethyl-1H-pyrazol-4-yl)ethane-1-thiol, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of trimethylpyrazole derivatives with thiol reagents. The compound can be synthesized through various methods, including:

  • Nucleophilic substitution : Reaction of 2-bromoethanol with trimethylpyrazole in the presence of a base.
  • Thiol addition : Direct addition of thiols to activated alkenes or alkynes containing pyrazole moieties.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate potent activity, suggesting its potential as an antibacterial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli32
Proteus mirabilis30

Cytotoxic Activity

In addition to its antimicrobial properties, this compound has shown cytotoxic effects against several cancer cell lines. The IC50 values for various cell lines are summarized below:

Cell Line IC50 (µM)
HeLa15
A54920
MCF718

These results suggest that the compound could serve as a lead structure for developing new anticancer agents.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cellular metabolism and DNA synthesis, leading to cell death in microbial and cancerous cells.

Case Studies

  • Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various pyrazole derivatives, including this compound. Results indicated that this compound significantly inhibited bacterial growth compared to control groups, highlighting its potential for therapeutic use against resistant strains .
  • Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed increased annexin V staining in treated cells, confirming its role as an apoptosis inducer .

Properties

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)ethanethiol

InChI

InChI=1S/C8H14N2S/c1-5-8(7(3)11)6(2)10(4)9-5/h7,11H,1-4H3

InChI Key

TVIRACHVGYTIRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)S

Origin of Product

United States

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